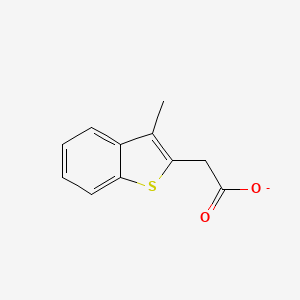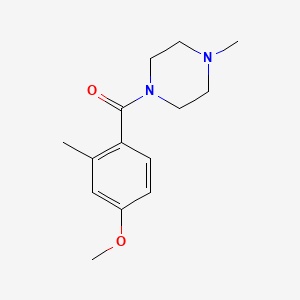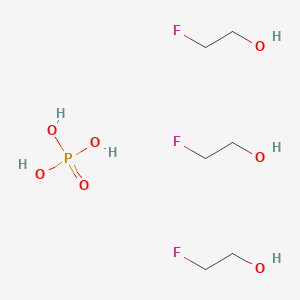![molecular formula C9H12N2O7 B14758864 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydrouridine typically involves the reduction of uridine. This reduction can be achieved using various reducing agents under controlled conditions. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas is a common method .
Industrial Production Methods
Industrial production of 5,6-dihydrouridine may involve large-scale catalytic hydrogenation processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5,6-dihydrouridine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized back to uridine.
Substitution: Various substituents can be introduced at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: The major product is uridine.
Substitution: Depending on the substituents introduced, various modified nucleosides can be formed.
Aplicaciones Científicas De Investigación
5,6-dihydrouridine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other modified nucleosides.
Biology: It is studied for its role in the structure and function of tRNA.
Industry: It is used in the production of nucleoside analogs for various applications.
Mecanismo De Acción
5,6-dihydrouridine exerts its effects by incorporating into tRNA and influencing its structure and function. It is commonly found in the D-loop of tRNA, where it helps maintain the proper folding and stability of the tRNA molecule . This modification can affect the overall efficiency and accuracy of protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Uridine: The parent compound from which 5,6-dihydrouridine is derived.
5-methyldihydrouridine: A further modified form of 5,6-dihydrouridine.
Uniqueness
5,6-dihydrouridine is unique due to its specific role in tRNA structure and function. Unlike uridine, which is a standard nucleoside, 5,6-dihydrouridine is a post-transcriptionally modified nucleoside that provides additional stability and flexibility to tRNA .
Propiedades
Fórmula molecular |
C9H12N2O7 |
|---|---|
Peso molecular |
260.20 g/mol |
Nombre IUPAC |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5-,6+,8-/m1/s1 |
Clave InChI |
QXDXBKZJFLRLCM-MNCSTQPFSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


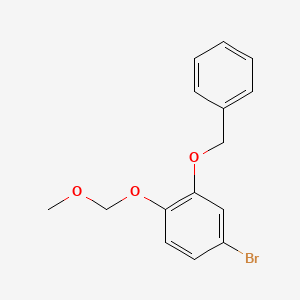

![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)
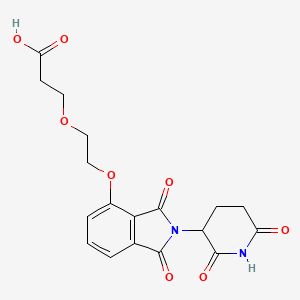
![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)

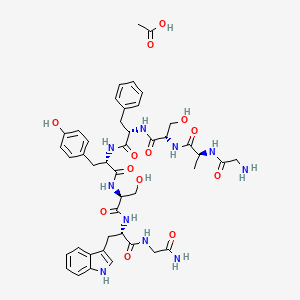
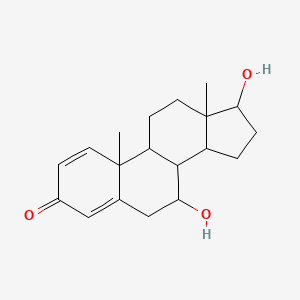
![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
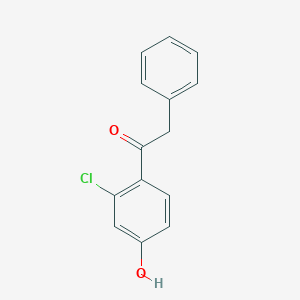
![10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione](/img/structure/B14758848.png)
